molecular formula C16H18N2O3S B2545108 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one CAS No. 1795302-84-9

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one

Cat. No.: B2545108
CAS No.: 1795302-84-9
M. Wt: 318.39
InChI Key: ALLWAYPMRZHELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a unique combination of furan, thiazepane, and pyridinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-yl derivative, followed by the formation of the thiazepane ring through cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups and enhanced properties .

Scientific Research Applications

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The furan and thiazepane rings can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-(furan-2-yl)-1,4-thiazepane-4-carbonyl)-1-methylpyridin-2(1H)-one is unique due to its combination of three distinct moieties, which confer a range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-[7-(furan-2-yl)-1,4-thiazepane-4-carbonyl]-1-methylpyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-17-7-2-4-12(15(17)19)16(20)18-8-6-14(22-11-9-18)13-5-3-10-21-13/h2-5,7,10,14H,6,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALLWAYPMRZHELX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.